Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride
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Overview
Description
Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride is an organic compound with the molecular formula C11H17N·HCl. It is a derivative of benzylamine, where the benzyl group is substituted with a propan-2-yl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride typically involves the reaction of 4-(propan-2-yl)benzyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of benzyl nitrile or benzamide.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated benzyl derivatives.
Scientific Research Applications
Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: An organic compound structurally related to methamphetamine, used as a research chemical.
Benzylamine: A simpler analog without the propan-2-yl substitution.
N-Methylbenzylamine: Similar structure but without the propan-2-yl group.
Uniqueness
Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous.
Properties
Molecular Formula |
C11H18ClN |
---|---|
Molecular Weight |
199.72 g/mol |
IUPAC Name |
N-methyl-1-(4-propan-2-ylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-9(2)11-6-4-10(5-7-11)8-12-3;/h4-7,9,12H,8H2,1-3H3;1H |
InChI Key |
UENIQSMGNXHVLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC.Cl |
Origin of Product |
United States |
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